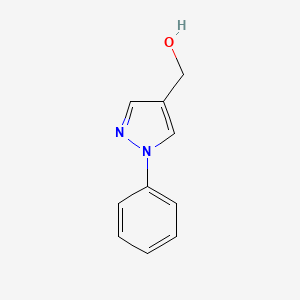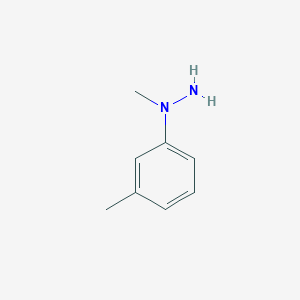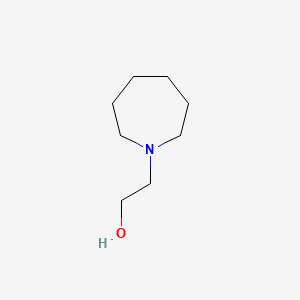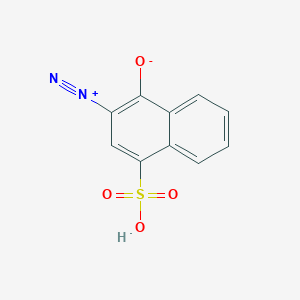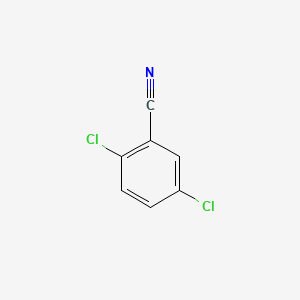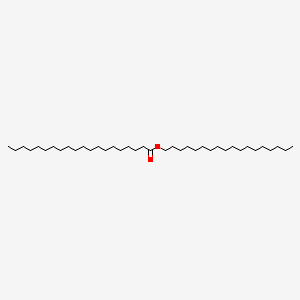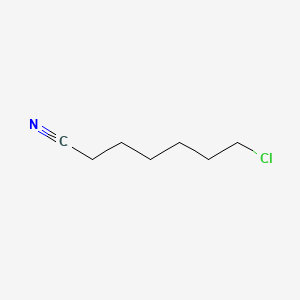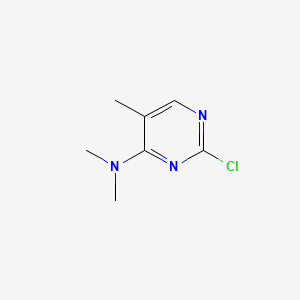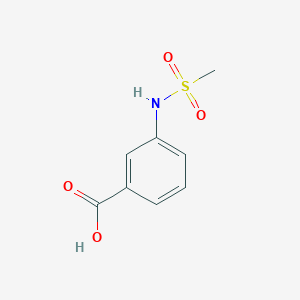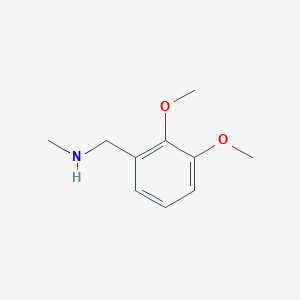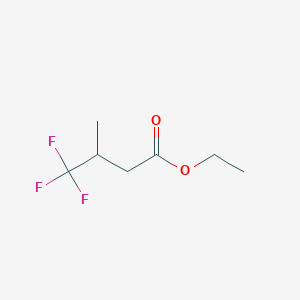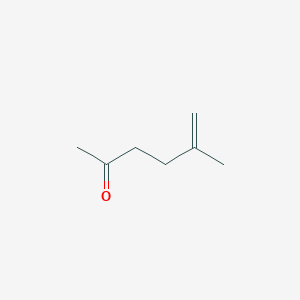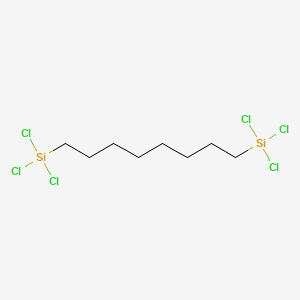
Octane-1,8-diylbis(trichlorosilane)
概要
説明
Octane-1,8-diylbis(trichlorosilane) is an organosilicon compound with the chemical formula C8H18Cl6Si2. It is a colorless, odorless liquid that is highly volatile, hygroscopic, and flammable. Octane-1,8-diylbis(trichlorosilane) is used in a variety of scientific and industrial applications, including as a precursor in organic synthesis, as a reagent for the synthesis of organosilicon compounds, as a catalyst in the synthesis of polymers, and as a lubricant in some cases. It is also used as a solvent for organic compounds, as an anti-foaming agent, and as an intermediate in the manufacture of pharmaceuticals.
科学的研究の応用
Polycrystalline Silicon Production
Trichlorosilane, a component of Octane-1,8-diylbis(trichlorosilane), plays a crucial role in the production of polycrystalline silicon . The predominant technology for polycrystalline silicon production is the Siemens process, which involves the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction . The cost of product silicon can be reduced by optimizing the trichlorosilane synthesis process .
Nanotechnology
Octane-1,8-diylbis(trichlorosilane) is a versatile chemical compound used in nanotechnology. It can enhance the properties of materials at the nanoscale, enabling advancements in this field.
Polymer Research
This compound is also used in polymer research. It can improve the properties of polymers, leading to the development of new materials with enhanced characteristics.
Surface Coatings
Octane-1,8-diylbis(trichlorosilane) is used in the development of surface coatings. It can enhance the properties of these coatings, leading to improved performance and durability.
Hydrolytic Stability Enhancement
Also known as bis-silanes additives, compounds like 1,8-BIS(TRICHLOROSILYL)OCTANE enhance hydrolytic stability . This impacts increased product shelf life and ensures better substrate bonding .
Improved Mechanical Properties in Coatings and Composite Applications
1,8-BIS(TRICHLOROSILYL)OCTANE leads to improved mechanical properties in coatings as well as composite applications . This results in materials with superior strength and durability .
作用機序
Mode of Action
The mode of action of Octane-1,8-diylbis(trichlorosilane) involves its interaction with these materials. It is used as a crosslinker in the fabrication of polymer solar cells . The compound crosslinks through a heat-triggered Diels–Alder reaction to suppress the aggregation tendency of fullerene molecules, thus helping to stabilize the film morphology and to improve device stability .
Biochemical Pathways
The biochemical pathways affected by Octane-1,8-diylbis(trichlorosilane) are primarily related to the formation and stabilization of polymer structures. The compound’s ability to crosslink and suppress aggregation helps maintain the optimal film morphology of bulk heterojunction polymer solar cells .
Result of Action
The result of Octane-1,8-diylbis(trichlorosilane)'s action is the improved stability of materials, particularly in the context of polymer solar cells . By suppressing the aggregation tendency of fullerene molecules, it helps stabilize the film morphology, leading to improved device stability .
Action Environment
The action of Octane-1,8-diylbis(trichlorosilane) can be influenced by environmental factors such as temperature. The crosslinking action of the compound is heat-triggered, indicating that the efficacy of its action can be controlled by adjusting the temperature . Furthermore, the compound’s stability may be affected by moisture, as it has been classified as having a high hydrolytic sensitivity .
特性
IUPAC Name |
trichloro(8-trichlorosilyloctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl6Si2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGILDCJZMQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966592 | |
| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octane-1,8-diylbis(trichlorosilane) | |
CAS RN |
52217-53-5 | |
| Record name | 1,1′-(1,8-Octanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane-1,8-diylbis(trichlorosilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diylbis[trichlorosilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Octane-1,8-diylbis(trichlorosilane) improve the adhesion of resins to glass surfaces?
A: Octane-1,8-diylbis(trichlorosilane) acts as a bridge between the inorganic glass surface and the organic resin. The trichlorosilane groups (SiCl3) hydrolyze in the presence of moisture, forming silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups on the glass surface, creating strong covalent Si-O-Si bonds. Simultaneously, the long hydrocarbon chain of Octane-1,8-diylbis(trichlorosilane) entangles with the resin matrix, forming an interpenetrating network []. This dual bonding mechanism significantly enhances the adhesion between the two materials, resulting in a stronger and more water-resistant bond.
Q2: What is the impact of combining Octane-1,8-diylbis(trichlorosilane) with 3-methacryloxypropyltrichlorosilane on adhesion properties?
A: The research demonstrates that combining Octane-1,8-diylbis(trichlorosilane) with 3-methacryloxypropyltrichlorosilane leads to even stronger and more water-resistant adhesion than using either silane alone []. This improvement is attributed to two main factors:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

